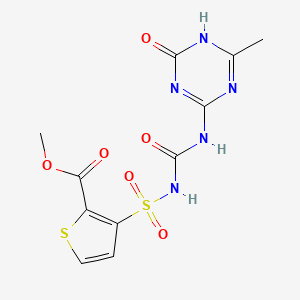

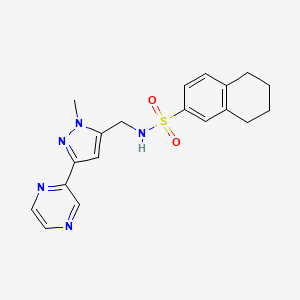

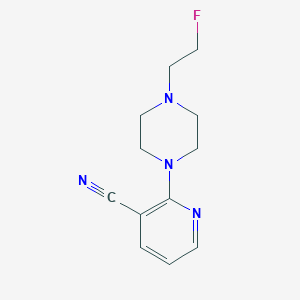

![molecular formula C24H22N2O2 B2829079 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 955636-13-2](/img/structure/B2829079.png)

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex chemical compound . It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.Chemical Reactions Analysis

The study of the reactions that the compound can undergo is crucial for understanding its properties and potential applications. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Aplicaciones Científicas De Investigación

Synthetic Methods and Characterization

A study by Zaki et al. (2017) developed a synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a basis for future pharmacological activity investigation (Zaki, R., Radwan, S. M., & El-Dean, A., 2017).

Organocatalytic Syntheses

Mons et al. (2014) described the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting their importance in natural product synthesis and potential therapeutic applications (Mons, E., Wanner, M., Ingemann, S., van Maarseveen, J. V., & Hiemstra, H., 2014).

Antimicrobial and Antitubercular Activities

Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones, including N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide, showing significant antimicrobial and antitubercular activities, demonstrating the potential for developing new antimicrobial agents (Kumar, A., Fernandes, J., & Kumar, P., 2014).

Inhibitory Effects on Human Mitotic Kinesin Eg5

Tarby et al. (2006) discovered tetrahydroisoquinolines as inhibitors of human Eg5, a crucial protein in cell proliferation, marking a significant step towards novel anticancer therapies (Tarby, C., Kaltenbach, R., Huynh, T., Pudzianowski, A., Shen, H., Ortega-Nanos, M., Sheriff, S., Newitt, J., McDonnell, P., Burford, N., Fairchild, C., Vaccaro, W., Chen, Z., Borzilleri, R., Naglich, J., Lombardo, L., Gottardis, M., Trainor, G., & Roussell, D., 2006).

Development of New Manufacturing Routes

Walker et al. (2010) detailed the development of an efficient manufacturing route for SB-406725A, a novel anticonvulsant, showcasing the importance of synthetic innovation in drug development (Walker, M., Andrews, B. I., Burton, A., Humphreys, L., Kelly, G., Schilling, M., Scott, P. W., 2010).

Labeling and Evaluation of Quinoline Derivatives

Matarrese et al. (2001) explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors, indicating their utility in diagnostic imaging and potentially aiding in the understanding of various neurological disorders (Matarrese, M., Moresco, R., Cappelli, A., Anzini, M., Vomero, S., Simonelli, P., Verza, E., Magni, F., Sudati, F., Soloviev, D., Todde, S., Carpinelli, A., Kienle, M., Fazio, F., 2001).

Mecanismo De Acción

Target of Action

Compounds with a similar tetrahydroisoquinoline structure have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroisoquinoline-based compounds are known to interact with their targets, leading to changes in cellular processes . For instance, some tetrahydroisoquinolines have been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which play crucial roles in cell proliferation and survival .

Biochemical Pathways

Given the potential inhibitory effects on dhfr and cdk2, it can be inferred that the compound may impact pathways related to cell cycle regulation and dna synthesis .

Result of Action

Given the potential inhibitory effects on dhfr and cdk2, it can be inferred that the compound may induce cell cycle arrest and potentially lead to apoptosis .

Propiedades

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17(27)26-14-13-20-11-12-23(15-22(20)16-26)25-24(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFEGJJLFZQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

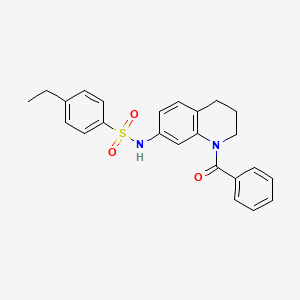

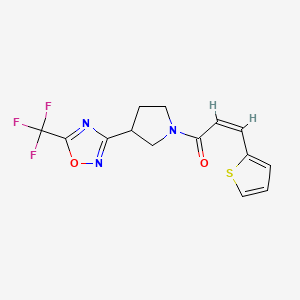

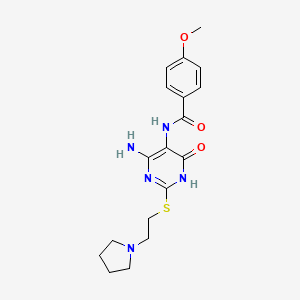

![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)

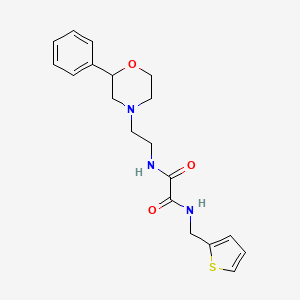

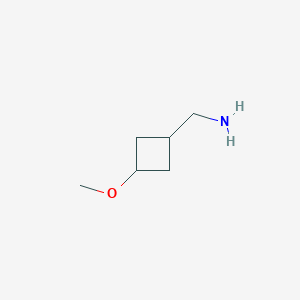

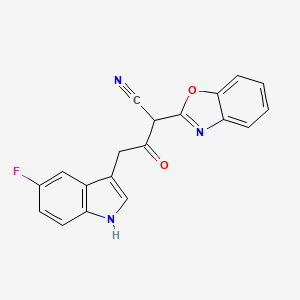

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

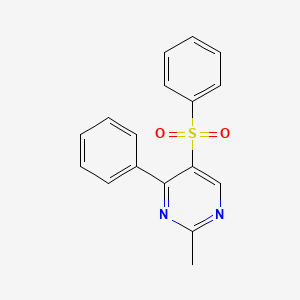

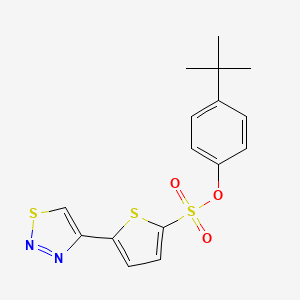

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)